3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a phenyl group attached at the 3-position and a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with various enzymes and receptors, leading to versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit a wide range of pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence various biochemical reactions
Cellular Effects
Triazole compounds are known to exhibit a wide range of biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine structure . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts chosen based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl or carboxylic acid groups .
Scientific Research Applications
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine derivatives: These compounds share a similar triazole-pyridine structure but differ in the position and nature of substituents.
Triazoloquinoxaline derivatives: These compounds have a triazole ring fused to a quinoxaline ring, offering different chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Uniqueness
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific combination of a triazole and pyridine ring with a phenyl and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 936074-66-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C13H9N3O2
- Molecular Weight : 239.23 g/mol
- IUPAC Name : this compound
- Structural Representation :
O=C(O)C1=CN2C(C3=CC=CC=C3)=NN=C2C=C1
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. These compounds demonstrated minimal toxicity to host cells while effectively impairing bacterial growth without affecting other bacterial strains .
Anticancer Properties
The compound's structure has been explored for its potential in cancer therapy. A study highlighted that various derivatives of triazolo[4,3-a]pyridine showed promising in vitro activity against several cancer cell lines, including HeLa and HCT116. The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific compounds demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .
Neuropharmacological Effects
Triazolo[4,3-a]pyridines have also been investigated for their neuropharmacological effects. Some derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems. The pharmacological profile suggests efficacy in conditions such as anxiety and depression due to their ability to interact with GABAergic and serotonergic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolo[4,3-a]pyridine derivatives. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial and anticancer activities.
- Positioning of Functional Groups : The position of carboxylic acid and nitrogen atoms within the triazole ring significantly influences the binding affinity to target proteins .
Case Studies
Properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZVQTSHDZGTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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